molecular formula C17H15N3O3 B11339062 2-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11339062
M. Wt: 309.32 g/mol
InChI Key: YJTBKEIAMXTCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the oxadiazole ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and a carboxylic acid chloride under acidic conditions can yield the oxadiazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxy-substituted benzene derivative with an appropriate electrophile.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the oxadiazole intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives or quinones.

    Reduction: Amines or reduced oxadiazole derivatives.

    Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway.

    Materials Science: In materials applications, the compound’s electronic properties, such as its ability to transport charge or emit light, are key to its function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: This compound differs in the position of the nitrogen atoms in the oxadiazole ring.

    2-(4-methoxyphenyl)-N-(5-phenyl-1,2,3-triazol-4-yl)acetamide: This compound contains a triazole ring instead of an oxadiazole ring.

    2-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide: This compound contains a thiadiazole ring, where sulfur replaces one of the nitrogen atoms in the oxadiazole ring.

Uniqueness

2-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to its specific arrangement of functional groups and the presence of the 1,2,4-oxadiazole ring. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C17H15N3O3/c1-22-14-9-7-12(8-10-14)11-15(21)18-17-19-16(23-20-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

YJTBKEIAMXTCEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.